H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly-OH

Catalog No.
S12845930
CAS No.
M.F
C98H179N25O21
M. Wt
2043.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-...

Product Name

H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly-OH

IUPAC Name

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid

Molecular Formula

C98H179N25O21

Molecular Weight

2043.6 g/mol

InChI

InChI=1S/C98H179N25O21/c1-56(2)47-73(84(130)107-54-81(126)127)117-88(134)69(32-18-25-43-102)110-85(131)66(29-15-22-40-99)109-83(129)63(14)108-98(144)80(55-124)123-91(137)72(35-21-28-46-105)114-93(139)76(50-59(7)8)121-96(142)78(52-61(11)12)118-89(135)70(33-19-26-44-103)111-86(132)67(30-16-23-41-100)113-92(138)75(49-58(5)6)120-95(141)77(51-60(9)10)119-90(136)71(34-20-27-45-104)112-87(133)68(31-17-24-42-101)115-97(143)79(53-64-36-38-65(125)39-37-64)122-94(140)74(48-57(3)4)116-82(128)62(13)106/h36-39,56-63,66-80,124-125H,15-35,40-55,99-106H2,1-14H3,(H,107,130)(H,108,144)(H,109,129)(H,110,131)(H,111,132)(H,112,133)(H,113,138)(H,114,139)(H,115,143)(H,116,128)(H,117,134)(H,118,135)(H,119,136)(H,120,141)(H,121,142)(H,122,140)(H,123,137)(H,126,127)/t62-,63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1

InChI Key

CHSBEXQMNKHZIZ-HBTDCBMGSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N

The compound H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly-OH is a synthetic peptide composed of 20 amino acids, including alanine (Ala), leucine (Leu), tyrosine (Tyr), lysine (Lys), serine (Ser), and glycine (Gly). This peptide features a sequence that appears to be rich in hydrophobic and positively charged residues, which may influence its biological activity and interaction with cellular components. The presence of multiple lysine residues suggests potential roles in protein binding and interactions with negatively charged molecules, such as nucleic acids.

Typical of amino acids and peptides, including:

  • Hydrolysis: The peptide bonds can be cleaved by hydrolysis, leading to the release of individual amino acids.
  • Oxidation: Certain amino acids, particularly those containing sulfur or aromatic rings, can undergo oxidation.
  • Acylation: The amino groups of lysine residues can react with acylating agents, which may modify the peptide's properties.
  • Phosphorylation: Serine and tyrosine residues can be phosphorylated, affecting the peptide's function in signaling pathways.

The biological activity of H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly-OH is likely influenced by its amino acid composition. Key points include:

  • Antimicrobial Activity: Peptides rich in lysine and leucine often exhibit antimicrobial properties due to their ability to disrupt bacterial membranes.
  • Cell Penetration: The presence of multiple positively charged lysines may enhance cellular uptake, making it a candidate for drug delivery systems.
  • Neurotransmitter Modulation: The inclusion of tyrosine suggests potential roles in neurotransmitter synthesis, as tyrosine is a precursor for dopamine and norepinephrine.

Synthesis of this peptide can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves sequential addition of protected amino acids to a growing chain anchored to a solid support.
  • Liquid-Phase Synthesis: Less common for longer peptides but can be used for shorter sequences or when high purity is not required.
  • Recombinant DNA Technology: This method allows for the expression of peptides in host organisms such as bacteria or yeast, providing a biological route to synthesis.

The potential applications of H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly-OH include:

  • Pharmaceuticals: As a therapeutic agent targeting infections or enhancing drug delivery.
  • Cosmetics: In formulations aimed at skin repair or anti-aging due to its potential biological activities.
  • Research Tools: Used in studies investigating peptide interactions with proteins or cell membranes.

Research on the interactions of this peptide may involve:

  • Protein Binding Studies: Investigating how the peptide binds to various proteins, particularly those involved in signaling pathways.
  • Cellular Uptake Experiments: Assessing how effectively the peptide enters different cell types, which could inform drug delivery strategies.
  • In Vitro Assays: Evaluating antimicrobial activity against various pathogens to determine efficacy.

Several similar peptides share characteristics with H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly-OH. These include:

Compound NameSequenceNotable Features
H-Ala-Val-TyrH-Ala-Val-Tyr-OHContains valine; less hydrophilic
H-Gly-Leu-TyrH-Gly-Leu-Tyr-OHGlycine at the start; potentially more flexible
H-Trp-Phe-MetH-Trp-Phe-Met-OHAromatic residues; different functional properties

Uniqueness

The uniqueness of H-Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly-OH lies in its specific combination of hydrophobic and positively charged residues. This composition may enhance its stability and biological activity compared to other peptides with different amino acid arrangements. The high frequency of lysine residues also suggests enhanced interaction capabilities with negatively charged biomolecules, making it particularly interesting for therapeutic applications.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

28

Exact Mass

2043.37409266 g/mol

Monoisotopic Mass

2042.37073782 g/mol

Heavy Atom Count

144

Dates

Modify: 2024-08-10

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